Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

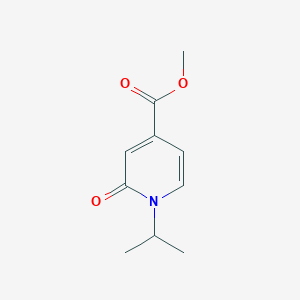

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a dihydropyridine core substituted with an isopropyl group at the 1-position, a ketone group at the 2-position, and a methyl ester at the 4-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The compound’s ester group enhances solubility in organic solvents, while the isopropyl substituent may influence steric interactions in catalytic or receptor-binding applications.

Properties

IUPAC Name |

methyl 2-oxo-1-propan-2-ylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)11-5-4-8(6-9(11)12)10(13)14-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMRIAOHWPTYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=CC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of isopropylamine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1.1. 5-HT4 Receptor Agonism

One of the primary applications of methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is its role as a 5-HT4 receptor agonist . Compounds that act on this receptor are being studied for their potential in treating various gastrointestinal and central nervous system disorders.

Key Therapeutic Areas:

- Gastrointestinal Disorders: The compound has shown promise in treating conditions such as:

- Gastroesophageal reflux disease (GERD)

- Irritable bowel syndrome (IBS)

- Functional dyspepsia

- Gastric motility disorders

- Constipation and dyspepsia

Research indicates that these compounds can enhance gastrointestinal motility and reduce symptoms associated with these disorders by stimulating the 5-HT4 receptors .

1.2. Neurological Applications

The compound's agonistic activity at the 5-HT4 receptor also suggests potential applications in neurological disorders. It may be beneficial for conditions such as:

- Alzheimer's disease

- Cognitive disorders

- Migraine management

Studies have indicated that enhancing serotonergic activity can improve cognitive function and alleviate symptoms associated with these neurological conditions .

3.1. Clinical Trials

Several clinical trials have evaluated the efficacy of compounds similar to methyl 1-isopropyl-2-oxo-1,2-dihydropyridine derivatives in treating functional gastrointestinal disorders. For instance, a study highlighted the effectiveness of a related compound in improving symptoms of IBS compared to placebo .

3.2. Comparative Studies

Research comparing various 5-HT4 agonists has shown that methyl derivatives exhibit favorable pharmacokinetic properties, including better absorption and lower toxicity profiles compared to other compounds in the same class .

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate, we analyze structurally related dihydropyridine carboxylates and esters from the evidence (Table 1).

Table 1: Structural and Commercial Comparison of Dihydropyridine Carboxylate Derivatives

Key Findings from Comparative Analysis

Commercial and Synthetic Accessibility :

- Several analogs, such as methyl 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate hydrochloride , are discontinued, highlighting challenges in sourcing specific derivatives.

- Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is available from multiple suppliers, suggesting robust synthetic routes for methoxy-substituted analogs.

Biological Activity

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. This article delves into its biological activity, synthesizing information from diverse sources to provide a comprehensive overview.

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate belongs to the class of dihydropyridine derivatives, characterized by a pyridine ring with specific substituents that influence its biological properties. The compound has the following chemical structure:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₃ |

| CAS Number | 33972-97-3 |

| Molecular Weight | 181.19 g/mol |

| Solubility | Soluble in organic solvents |

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Research indicates that it enhances bioactivity, which can lead to improved therapeutic outcomes in treatments for conditions such as Alzheimer's disease and other cognitive impairments. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes involved in neurodegeneration .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. In particular, methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar scaffolds exhibited minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against strains like Staphylococcus aureus and Escherichia coli . This suggests potential for development as an antimicrobial agent.

Enzyme Inhibition Studies

The compound has also been employed in biochemical research focusing on enzyme inhibition. Its structural features allow it to interact with various metabolic pathways, making it a valuable tool in understanding complex biological processes. For example, studies have indicated that derivatives can inhibit key enzymes involved in bacterial cell wall synthesis, which is crucial for developing new antibiotics .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives, including methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate, revealed significant antimicrobial activity. The results showed that certain modifications to the molecular structure enhanced the antibacterial properties while reducing toxicity levels. The best-performing derivative demonstrated an MIC value of 62.5 µg/mL against Bacillus subtilis and Enterococcus faecium .

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotective effects, methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that the compound could significantly reduce cell death in cultured neurons exposed to oxidative agents, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of substituted pyridine precursors with isopropylamine derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity fractions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H NMR : Look for characteristic signals: δ ~1.2–1.4 ppm (isopropyl CH₃ doublet), δ ~3.8 ppm (ester OCH₃ singlet), and δ ~6.5–7.0 ppm (pyridinone ring protons).

- IR : Confirm ester C=O (~1720 cm⁻¹) and pyridinone C=O (~1660 cm⁻¹) stretches.

- MS : Molecular ion peak at m/z 209.2 (calculated for C₁₁H₁₅NO₃⁺) and fragmentation patterns reflecting ester cleavage .

Q. What are the solubility properties of this compound, and how do they influence experimental design in biological assays?

- Methodology : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For cell-based assays, dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity. Pre-formulation studies (e.g., dynamic light scattering) are recommended to assess aggregation in aqueous buffers .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve ambiguities in the compound’s molecular conformation or intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can determine bond angles, torsion angles, and hydrogen-bonding networks. Key steps:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure solution : SHELXT for direct methods, followed by SHELXL for refinement with anisotropic displacement parameters.

Validation : Check R-factors (<5%), electron density maps for omitted regions, and CIF files for deposition in crystallographic databases .

Q. What computational strategies (e.g., molecular docking, QSAR) are effective in predicting the compound’s bioactivity as a kinase or receptor inhibitor?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in PDE4 or AMPA receptor active sites. Prioritize docking scores and interaction analyses (e.g., hydrogen bonds with catalytic residues).

- QSAR : Employ Gaussian-based DFT calculations for electronic descriptors (HOMO-LUMO gap, dipole moment) correlated with inhibitory IC₅₀ values from enzymatic assays .

Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?

- Methodology :

Assay standardization : Compare protocols (e.g., enzyme source, substrate concentration, incubation time).

Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity or cellular thermal shift assays (CETSA) for target engagement.

Meta-analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to evaluate inter-study variability .

Q. What strategies are recommended for stabilizing this compound under physiological conditions during in vivo pharmacokinetic studies?

- Methodology :

- Prodrug design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to enhance metabolic stability.

- Encapsulation : Use liposomal or PEGylated nanoparticles to reduce clearance rates. Monitor plasma half-life via LC-MS/MS .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.